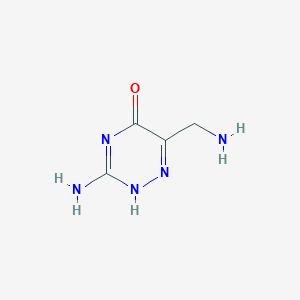

3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one

Descripción general

Descripción

The compound “3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one” is a derivative of the 1,2,4-triazine family. Triazines are a class of nitrogen-containing heterocycles. The “3-Amino” and “6-(aminomethyl)” parts suggest the presence of amino groups at the 3rd and 6th positions of the triazine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve reactions that introduce the amino and aminomethyl groups into the triazine ring. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be based on the 1,2,4-triazine core, which is a six-membered ring with three nitrogen atoms and three carbon atoms. The amino and aminomethyl groups would be attached to this ring .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-rich nitrogen atoms in the triazine ring and the amino groups. These could potentially engage in a variety of chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Amines, for example, can participate in hydrogen bonding, which could influence properties like solubility and boiling/melting points .Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

- 3-Amino-6-(aminomethyl)-1,2,4-triazin-5(4H)-one and its derivatives have been synthesized for structural studies. These compounds display extensive intermolecular hydrogen bonding and pi-pi stacking interactions, contributing to their molecular stability and potential for various applications in materials science and chemistry (Hwang et al., 2006).

Asymmetric Induction in Reactions

- These compounds, in the presence of N-protected amino acids, react with C-nucleophiles forming derivatives in high diastereomeric excess. This asymmetric induction is significant in the development of chiral compounds, which are vital in pharmaceutical and chemical industries (Egorov et al., 2006).

Antiviral Activity

- Some derivatives of this compound have shown potential antiviral activity. This is significant in the search for new antiviral agents, particularly for emerging viral infections (Rusinov et al., 2012).

Development of Antioxidant Agents

- Novel compounds derived from this compound have been evaluated as antioxidants. The fluorinated α-amino phosphonic acids show more activity than other synthesized systems, indicating their potential in oxidative stress-related therapeutic applications (Makki et al., 2018).

Anticancer Properties

- Some derivatives have been screened as anticancer agents, showing activity as cytotoxic agents against different cancer cell lines. This demonstrates their potential role in cancer therapy (Saad et al., 2011).

Antibacterial and Antifungal Activities

- Various synthesized derivatives have been tested for antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents (Ashok et al., 2007).

Synthesis of Novel Heterocyclic Compounds

- The compound has been used as a building block for synthesizing a variety of novel heterocyclic compounds, which can have broad applications in medicinal and synthetic chemistry (Vahedi et al., 2010).

Review of Chemical Reactivity and Biological Properties

- A review of the chemical reactivity and applications of substituted 1,2,4-triazines bearing an amino group, including this compound, highlights their significance as building blocks in synthetic and pharmaceutical chemistry (Abdel-Rahman et al., 2020).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-6-(aminomethyl)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N5O/c5-1-2-3(10)7-4(6)9-8-2/h1,5H2,(H3,6,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHWUTTGSLSPKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(NC1=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Propan-2-yl)phenyl]prop-2-enal](/img/structure/B177032.png)

![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)

![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)

![N-[1-(3-aminophenyl)ethyl]acetamide](/img/structure/B177054.png)